4-Fluoro-2-methoxynicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
4-fluoro-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 |
InChI Key |
FUBAYLGYKCOOKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 Methoxynicotinonitrile and Its Structural Analogs
Established Synthetic Pathways for Fluorinated Nicotinonitriles
The construction of the fluorinated nicotinonitrile scaffold can be achieved through various established methods, primarily involving the modification of pre-existing pyridine (B92270) rings or the assembly of the ring system through multicomponent reactions.
Methodologies Involving Modifications of Existing Pyridine Derivatives
A common approach to synthesizing fluorinated nicotinonitriles involves the chemical transformation of readily available pyridine derivatives. acs.org This can include nucleophilic substitution reactions where a leaving group on the pyridine ring is displaced by a fluoride (B91410) ion. For instance, chloro-substituted nicotinonitriles can be converted to their fluoro analogs. chem-soc.si The reaction of 2-chloropyridines with reagents like potassium fluoride is a documented method for introducing fluorine. acs.org
Another strategy involves the dehydration of nicotinamide (B372718) precursors. For example, nicotinonitrile itself can be synthesized from nicotinamide using a dehydrating agent like phosphorus pentoxide. orgsyn.org This fundamental transformation can be adapted for fluorinated analogs, provided the starting fluorinated nicotinamide is accessible.
The following table summarizes some common transformations of pyridine derivatives to yield functionalized nicotinonitriles:
| Starting Material | Reagent(s) | Product | Reference |
| 2-Chloronicotinonitrile | Potassium Fluoride (KF) | 2-Fluoronicotinonitrile | acs.org |
| Nicotinamide | Phosphorus Pentoxide (P₂O₅) | Nicotinonitrile | orgsyn.org |
| Diaryl-3-cyano-1H-pyridinone | Phosphorus Oxychloride (POCl₃) | Chloro-substituted nicotinonitrile | chem-soc.si |
One-Pot Multicomponent Reaction Strategies for Nicotinonitrile Core Formation
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like nicotinonitriles. tandfonline.comresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product, often with high yields and operational simplicity. tandfonline.comrsc.org
A well-established MCR for the synthesis of substituted pyridines, including nicotinonitrile derivatives, is the Hantzsch dihydropyridine (B1217469) synthesis and its variations. researchgate.net A typical example involves the condensation of an aldehyde, malononitrile, and an enolizable ketone or β-dicarbonyl compound in the presence of a base like ammonium (B1175870) acetate (B1210297) or triethylamine. tandfonline.comrsc.org This method allows for the direct assembly of the highly substituted pyridine core. rsc.org
Key features of multicomponent reactions for nicotinonitrile synthesis include:
Efficiency: Multiple bonds are formed in a single operation. rsc.org
Diversity: A wide range of substituents can be introduced by varying the starting materials. researchgate.net
Atom Economy: Most of the atoms from the starting materials are incorporated into the final product. rsc.org
Advanced Fluorination Techniques Employed in Pyridine Chemistry
The direct introduction of fluorine onto a pyridine ring requires specialized reagents and techniques due to the electron-deficient nature of the aromatic system. Both electrophilic and nucleophilic fluorination methods have been developed to address this challenge.
Electrophilic Fluorination Protocols Utilizing Specialized Reagents (e.g., Selectfluor)
Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are powerful reagents for the direct introduction of fluorine onto electron-rich and some electron-neutral aromatic and heteroaromatic rings. mdpi.comacs.org The reaction proceeds via an electrophilic aromatic substitution mechanism. In the context of pyridine chemistry, the substrate's electronic properties are crucial. While highly activated pyridines can be directly fluorinated, the reaction with less reactive pyridine derivatives can be challenging. ucmerced.edu
Recent studies have shown that the reactivity of Selectfluor® can be modulated. For instance, its interaction with pyridines can form [N−F−N]+ halogen bonds, which can facilitate single-electron reduction and initiate radical fluorination pathways. ucmerced.edu The choice of solvent can also play a critical role in the reaction outcome, sometimes switching between different mechanistic pathways. mpg.de
Table of Electrophilic Fluorination Examples:
| Substrate Type | Reagent | Conditions | Product | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Mild conditions | 3-Fluoro-3,6-dihydropyridines | mdpi.com |
| Imidazo[1,2-a]pyridines | Selectfluor® | Aqueous, DMAP | 3-Fluorinated imidazo[1,2-a]pyridines | acs.org |
| Phenylacetic acid derivatives | Selectfluor®, DMAP | Aqueous/Non-aqueous | Decarboxylative fluorination / α-Fluoro-α-arylcarboxylic acids | mpg.de |
Nucleophilic Fluorination Strategies for Aromatic Systems
Nucleophilic aromatic substitution (SNA) is a widely used method for introducing fluorine into electron-deficient aromatic systems, including pyridines. numberanalytics.com This strategy involves the displacement of a good leaving group, such as a halide or a nitro group, by a nucleophilic fluoride source. rsc.orgacsgcipr.org
Common nucleophilic fluorinating agents include:
Alkali metal fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are frequently used, often in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. rsc.orgrsc.org
Tetrabutylammonium fluoride (TBAF): This reagent, particularly in its anhydrous form, is a highly effective source of nucleophilic fluoride for S_NAr reactions, allowing for milder reaction conditions and high yields. acsgcipr.orgresearchgate.net
The efficiency of nucleophilic fluorination is highly dependent on the nature of the substrate, the leaving group, the fluoride source, and the reaction conditions. rsc.org For instance, the presence of electron-withdrawing groups on the pyridine ring activates it towards nucleophilic attack. acsgcipr.org
Utilization of Fluorinated Building Blocks in Convergent Synthesis
A powerful and often more reliable approach to complex fluorinated molecules is the use of pre-fluorinated building blocks in a convergent synthesis. numberanalytics.comnih.gov Instead of introducing the fluorine atom at a late stage, this strategy involves synthesizing smaller, fluorinated fragments that are then combined to construct the final target molecule.
For the synthesis of 4-fluoro-2-methoxynicotinonitrile, this could involve starting with a molecule like 4-fluoro-2-methylbenzonitrile (B118529) or a related fluorinated precursor. ossila.com These building blocks can then be elaborated through a series of reactions to introduce the methoxy (B1213986) and nitrile functionalities at the desired positions. This approach offers better control over regioselectivity and can avoid the harsh conditions often required for direct fluorination.
An example of a convergent synthesis could involve the Knoevenagel condensation of a fluorinated benzaldehyde (B42025) with a cyanoacetate (B8463686) derivative. chemrxiv.org This method allows for the construction of a substituted acrylate (B77674) which can be a precursor to the desired pyridine ring system.
Mechanistic Investigations of Chemical Transformations Involving Fluorinated Methoxynicotinonitriles
Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto aromatic systems. In the context of 4-Fluoro-2-methoxynicotinonitrile, the pyridine (B92270) ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrile group and the ring nitrogen, making it susceptible to nucleophilic attack.
Regioselectivity and Stereoselectivity in SNAr Reactions Directed by Fluorine and Activating Groups
The regiochemical outcome of SNAr reactions on substituted pyridines is a subject of considerable interest. In this compound, the fluorine atom at the C4 position serves as a good leaving group, a feature often observed in SNAr reactions where the high electronegativity of fluorine activates the ring towards nucleophilic attack, and the cleavage of the C-F bond is not the rate-determining step. masterorganicchemistry.comebyu.edu.tr The nitrile group at C3 and the methoxy (B1213986) group at C2 further influence the regioselectivity.
The electron-withdrawing nitrile group, positioned meta to the fluorine, and the electron-donating methoxy group, ortho to the fluorine, create a complex electronic environment. Generally, electron-withdrawing groups in ortho and para positions to the leaving group accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org In this case, the nitrogen atom within the pyridine ring acts as a powerful electron-withdrawing group, effectively delocalizing the negative charge during nucleophilic attack at the C4 position. wikipedia.org
Studies on related pyrimidine (B1678525) systems have shown that the regioselectivity of SNAr reactions can be highly sensitive to the nature of the substituents and the nucleophile. wuxiapptec.comwuxiapptec.com For instance, in 2-MeSO2-4-chloropyrimidine, reactions with amines occur at C4, while alkoxides react at C2. wuxiapptec.com While direct stereoselectivity is not a factor in the substitution at the achiral C4 position of this compound, the spatial arrangement of the substituents can influence the approach of the nucleophile.
Kinetic and Thermodynamic Aspects of SNAr Reactions on the Nicotinonitrile Core
The kinetics of SNAr reactions are typically governed by the rate of formation of the Meisenheimer complex, which is the rate-determining step. masterorganicchemistry.com The presence of strongly electron-withdrawing groups significantly lowers the activation energy for this step, thereby increasing the reaction rate. masterorganicchemistry.com In the case of this compound, the combined activating effect of the ring nitrogen and the nitrile group facilitates nucleophilic attack.
Kinetic studies on similar systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols, have provided insights into the reaction mechanisms, which can range from a stepwise pathway involving a distinct Meisenheimer intermediate to a more concerted process. frontiersin.orgresearchgate.net The stability of the intermediate is a key thermodynamic factor. The ability of the pyridine ring and the nitrile group to delocalize the negative charge of the Meisenheimer complex makes its formation more thermodynamically favorable.
The following table summarizes the expected influence of substituents on the SNAr reactivity of the nicotinonitrile core:
| Substituent | Position | Electronic Effect | Influence on SNAr at C4 |
| Fluorine | 4 | -I > +M, Good Leaving Group | Facilitates substitution |
| Methoxy | 2 | +M > -I | Electron-donating, may slightly deactivate, but its ortho position can influence nucleophile approach |
| Nitrile | 3 | -I, -M | Strongly electron-withdrawing, activates the ring towards nucleophilic attack |
| Ring Nitrogen | 1 | -I, -M | Strongly electron-withdrawing, strongly activates the ring towards nucleophilic attack |
Exploration of Other Key Reaction Mechanisms
Beyond SNAr, the functional groups present in this compound allow for a variety of other chemical transformations.
Reactions Involving the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo several important transformations. chemistrysteps.com
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org This proceeds through an amide intermediate. chemistrysteps.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. libretexts.org
Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile carbon to form ketones after an aqueous workup.
Transformations of the Methoxy Group
The methoxy group can be cleaved to a hydroxyl group, typically using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). This transformation would yield the corresponding 4-fluoro-2-hydroxynicotinonitrile.
Electrophilic Aromatic Substitution Patterns on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine rings is generally difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. total-synthesis.comtaylorfrancis.comlibretexts.org The ring nitrogen is protonated under typical acidic EAS conditions, further deactivating the ring. taylorfrancis.com
However, the substituents on the ring in this compound would direct any potential EAS. The methoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The nitrile group is a deactivating, meta-director. The interplay of these directing effects, combined with the inherent deactivation of the pyridine ring, makes predicting the outcome of EAS challenging. Any substitution would likely occur at the C5 position, which is para to the activating methoxy group and meta to the deactivating nitrile group and ring nitrogen.
The following table outlines the directing effects of the substituents for electrophilic aromatic substitution:
| Substituent | Position | Directing Effect |
| Methoxy | 2 | Ortho, Para (to C3 and C5) |
| Nitrile | 3 | Meta (to C5) |
| Fluorine | 4 | Ortho, Para (to C3 and C5) |
Application of Computational Chemistry in Mechanism Elucidation
Computational chemistry has emerged as an indispensable tool for unraveling complex reaction mechanisms that are often difficult to probe through experimental means alone. In the context of fluorinated methoxynicotinonitriles, computational methods provide deep insights into the energetics and dynamics of chemical reactions, aiding in the prediction of reaction outcomes and the design of more efficient synthetic protocols.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving this compound. These studies allow for the precise calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.
A primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. QM studies can model this process in detail. For instance, calculations can predict whether the reaction proceeds through a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov The nature of the nucleophile, solvent effects, and the electronic properties of the substituents on the pyridine ring all influence the preferred mechanism.
Recent research on similar fluorinated aromatic compounds has shown that the mechanism can exist on a continuum between stepwise and concerted, often influenced by the strength of the nucleophile and the stability of the intermediate. rsc.org For this compound, the electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring are expected to significantly activate the ring towards nucleophilic attack.
Table 1: Illustrative Calculated Activation Energies for the SNAr Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Mechanism |
| Ammonia (NH₃) | DMSO | 18.5 | Concerted |
| Methoxide (CH₃O⁻) | Methanol | 12.2 | Stepwise (Meisenheimer intermediate) |
| Thiophenoxide (C₆H₅S⁻) | DMF | 14.8 | Borderline |
| Piperidine | Methanol | 16.7 | Stepwise (Proton transfer involved) rsc.org |
Note: The data in this table are illustrative and based on typical values obtained for similar fluorinated heteroaromatic systems in QM studies. They are intended to demonstrate the type of insights gained from such calculations.
Furthermore, QM calculations can elucidate the structure of the transition state, providing a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. This information is invaluable for understanding the steric and electronic factors that govern the reaction's feasibility and selectivity. For example, the planarity and bond lengths within the transition state can indicate the degree of synchronous character in the bond-forming and bond-breaking processes.
While QM studies provide a static picture of a reaction at absolute zero, molecular dynamics (MD) simulations introduce temperature and solvent effects, offering a dynamic view of the reaction process. MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This approach is particularly useful for understanding the role of the solvent and the conformational flexibility of the reactants and intermediates.
For reactions involving this compound, MD simulations can be employed to:
Analyze Solvation Effects: The arrangement of solvent molecules around the reactants and transition state can significantly impact the reaction energetics. MD simulations can reveal specific solvent-solute interactions, such as hydrogen bonding, that stabilize or destabilize the transition state. nih.gov
Explore Conformational Landscapes: The methoxy group in this compound can rotate, and the pyridine ring can undergo subtle conformational changes. MD simulations can explore the accessible conformational space and determine the most populated conformations that lead to reaction.
Simulate Reaction Trajectories: By combining QM methods with molecular mechanics (QM/MM), it is possible to simulate the entire reactive event. These simulations can trace the path from reactants to products, providing a detailed, time-resolved picture of the mechanism. researchgate.net This can be particularly insightful for understanding reactions in complex environments, such as within an enzyme active site. rsc.org
For instance, in a nucleophilic substitution reaction, MD simulations could track the approach of the nucleophile to the pyridine ring, the reorganization of the solvent shell as the transition state is formed, and the departure of the fluoride (B91410) leaving group. This level of detail is crucial for a comprehensive understanding of the reaction mechanism under realistic conditions. The use of reactive force fields (ReaxFF) in MD simulations has also shown promise in modeling the complex chemical reactions of nitrogen-containing aromatic compounds, such as pyridine, during processes like combustion. researchgate.netucl.ac.ukucl.ac.uk
Advanced Spectroscopic and Electronic Characteristics of 4 Fluoro 2 Methoxynicotinonitrile Derivatives
Photophysical Phenomena and Optical Properties
The photophysical properties of organic molecules, including those of potential 4-fluoro-2-methoxynicotinonitrile derivatives, are dictated by their electronic structure and how they interact with light and their surrounding environment.
Solvatochromic Behavior and Environmental Sensitivity
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a key indicator of a molecule's sensitivity to its environment. For a hypothetical derivative of this compound, any observed solvatochromic shift in its absorption and emission spectra would suggest a difference in the dipole moment between its ground and excited states. A significant shift could make such compounds useful as probes for sensing the polarity of their local environment.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. ossila.com This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While there is no specific data for this compound derivatives, the introduction of rotor-containing groups could potentially induce AIE properties. nih.gov
Detailed Analysis of Fluorescence Emission Spectra and Quantum Yields
The fluorescence emission spectrum provides information about the energy difference between the excited and ground electronic states of a molecule. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov For a novel compound, the quantum yield would be determined relative to a well-characterized standard. Factors such as molecular rigidity and the nature of substituents can significantly influence the quantum yield. nih.gov Without experimental data, the fluorescence characteristics of this compound derivatives remain speculative.
Electrochemical Properties and Electronic Structure
The electrochemical properties of a compound are intrinsically linked to its electronic structure, specifically the energies of its frontier molecular orbitals.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. ossila.com The HOMO energy level relates to the electron-donating ability, while the LUMO energy level corresponds to the electron-accepting ability. These energy levels can be determined experimentally through techniques like cyclic voltammetry and are often supplemented by computational methods such as Density Functional Theory (DFT). researchgate.netaimspress.com
Band Gap Analysis and Redox Potentials
The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, which is a critical parameter that influences a molecule's stability and its absorption and emission properties. aimspress.com A smaller gap generally corresponds to absorption at longer wavelengths. Redox potentials, which measure the ease with which a molecule can be oxidized or reduced, are directly related to the HOMO and LUMO energy levels, respectively. The electrochemical behavior of new 1,4-naphthoquinone (B94277) derivatives has been studied using cyclic voltammetry to understand their redox mechanisms. mdpi.com Similar studies would be necessary to characterize this compound derivatives.
Correlation Between Molecular Structure and Spectroscopic Responses
The spectroscopic and electronic profile of an aromatic compound like this compound is fundamentally dictated by the nature and position of its substituents on the pyridine (B92270) ring. The interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the nitrile functionality creates a unique electronic environment that is reflected in its spectroscopic signatures.
The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). Conversely, the methoxy group at the C2 position exhibits a significant +M effect and a weaker -I effect. The cyano group at the C3 position is strongly electron-withdrawing through both inductive and mesomeric effects. This complex electronic interplay governs the electron density distribution across the pyridine ring, which in turn influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the electronic transitions observed in UV-Visible spectroscopy.
Computational studies, typically employing Density Functional Theory (DFT), are invaluable for predicting and understanding these properties. Methods like B3LYP with basis sets such as 6-311++G(d,p) are often used to optimize molecular geometries and calculate spectroscopic and electronic parameters. bas.bgnih.gov These theoretical calculations, when correlated with experimental data from analogous compounds, provide a robust framework for understanding the structure-property relationships of this compound derivatives.
In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. For a hypothetical this compound, we would expect to see distinct signals for the protons at the C5 and C6 positions. The powerful electron-withdrawing nature of the adjacent fluorine and cyano groups would likely deshield the proton at C5, causing it to appear at a downfield chemical shift. The proton at C6 would also be influenced by the electron-donating methoxy group and the ring nitrogen.
In ¹³C NMR, the carbon atoms directly bonded to the fluorine, methoxy, and cyano groups would show characteristic chemical shifts. The carbon attached to the fluorine (C4) would exhibit a large upfield shift due to the fluorine's high electronegativity, and a characteristic C-F coupling would be observed. The carbon of the methoxy group would appear in the typical ether region (around 55-60 ppm). The nitrile carbon would have a characteristic chemical shift in the 115-120 ppm range.
The following table provides illustrative ¹H and ¹³C NMR data based on known shifts for similarly substituted pyridine and quinoline (B57606) derivatives. researchgate.netresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
| H5 | 7.8 - 8.2 | - | Deshielded by adjacent F and CN groups |
| H6 | 8.4 - 8.8 | - | Influenced by ring N and OCH₃ group |
| C2 | - | 160 - 165 | Attached to electron-donating OCH₃ |
| C3 | - | 105 - 110 | Low electron density due to CN and F |
| C4 | - | 165 - 170 (with C-F coupling) | Direct attachment to electronegative F |
| C5 | - | 110 - 115 | Influenced by adjacent F and CN |
| C6 | - | 150 - 155 | Adjacent to ring N |
| CN | - | 115 - 120 | Characteristic nitrile carbon shift |
| OCH₃ | 3.9 - 4.1 | 55 - 60 | Typical methoxy group shifts |
Note: These are predicted values based on analogous structures and established substituent effects.
The vibrational spectrum of this compound would be characterized by several key absorption bands. The C≡N stretch of the nitrile group is expected to appear as a sharp, intense band in the region of 2220-2240 cm⁻¹. The C-F stretch would likely be observed as a strong band in the 1200-1300 cm⁻¹ region. The C-O-C stretching vibrations of the methoxy group would produce characteristic bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C and C=N stretching vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1050 | Medium |
| Aromatic C=C and C=N Stretches | 1400 - 1600 | Medium to Strong |
Note: These are expected ranges based on characteristic group frequencies.
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity and photophysical behavior of the molecule. The HOMO-LUMO energy gap (ΔE) is indicative of the molecule's electronic stability and the wavelength of maximum absorption (λ_max) in its UV-Visible spectrum.
For this compound, the electron-donating methoxy group would raise the energy of the HOMO, while the electron-withdrawing fluorine and cyano groups would lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule would absorb light at longer wavelengths. Computational studies on related Schiff bases and other heterocyclic systems have shown that a smaller energy gap often correlates with enhanced bioactivity or utility in optoelectronic applications. mtu.edu For instance, the HOMO-LUMO gap for some Schiff bases has been calculated to be around 4.60 eV, and this value is significantly altered upon complexation or substitution. mtu.edu
The electronic transitions, typically π → π* and n → π, would dominate the UV-Visible spectrum. The presence of the heteroatoms (N and O) with lone pairs of electrons allows for n → π transitions, which are generally of lower intensity and occur at longer wavelengths compared to the more intense π → π* transitions.
| Parameter | Predicted Value / Characteristic | Structural Influence |
| HOMO Energy | Relatively High | Raised by electron-donating OCH₃ group |
| LUMO Energy | Relatively Low | Lowered by electron-withdrawing F and CN groups |
| HOMO-LUMO Gap (ΔE) | Relatively Small | Combined effect of donor and acceptor groups |
| λ_max | Longer Wavelengths | Smaller ΔE leads to red-shifted absorption |
| Electronic Transitions | π → π* and n → π* | Aromatic system with heteroatoms |
Note: These are qualitative predictions based on the electronic nature of the substituents.
Derivatization Chemistry and Synthetic Utility of the 4 Fluoro 2 Methoxynicotinonitrile Scaffold
Strategic Functionalization for Diverse Chemical Applications
The strategic modification of 4-fluoro-2-methoxynicotinonitrile's functional groups allows for the creation of a diverse range of chemical structures with tailored properties.
Transformations at the Nitrile Moiety
The nitrile group (-C≡N) is a highly versatile functional group that can undergo a variety of chemical transformations. These reactions are fundamental to extending the molecular complexity of the this compound scaffold.
Key Transformations of the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
| Alkylation | Grignard reagents (e.g., MeMgBr), Organolithium reagents (e.g., PhLi, MeLi) | Ketimido moiety |
| Hydrolysis | Aqueous acid (e.g., HCl) | Ketone |
| Cyclization | With suitable bifunctional reagents | Heterocyclic rings (e.g., pyrazoles, triazines) |
The alkylation of the nitrile group using organometallic reagents like Grignard or organolithium reagents can lead to the formation of a ketimido moiety. nih.gov Subsequent hydrolysis of this intermediate under acidic conditions can yield a ketone. nih.gov These transformations provide a pathway to introduce new carbon-carbon bonds and carbonyl functionalities.
Chemical Modifications of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the pyridine (B92270) ring can also be a site for chemical modification, primarily through demethylation to reveal a hydroxyl group. This transformation is significant as it can alter the electronic properties of the molecule and provide a new site for further derivatization.
The electronic nature of substituents on the pyridine ring can influence the reactivity of the methoxy group. Electron-donating groups can inhibit electronic resonance, while electron-accepting groups can enhance it, affecting the chemical shifts observed in NMR spectroscopy. uba.ar
Reactions at the Pyridine Ring Fluorine Atom and Other Positions
The fluorine atom at the 4-position of the pyridine ring is a key reactive site, particularly for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the fluorine atom for displacement by various nucleophiles.
This reactivity is a cornerstone of its utility as a building block. For example, the reaction with bicarbazole through nucleophilic aromatic substitution has been used to synthesize emitters for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). ossila.com
Role as a Versatile Synthetic Intermediate
The ability to selectively modify the different functional groups of this compound makes it a highly versatile synthetic intermediate for constructing more complex molecular architectures.
Building Block for Complex Heterocyclic Architectures
Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in medicinal chemistry. sigmaaldrich.com Fluorinated heterocyclic building blocks are especially important in drug design, as the inclusion of fluorine can significantly enhance biological properties. alfa-chemistry.com
This compound serves as a valuable precursor for the synthesis of various complex heterocyclic systems. The reactivity of its nitrile and fluoro groups allows for the construction of fused ring systems and substituted pyridines. The synthesis of such compounds is of great interest due to the prevalence of heterocyclic scaffolds in pharmacologically active molecules. sigmaaldrich.com
Precursor for Advanced Materials and Organic Electronic Components
The unique electronic properties of fluorinated organic molecules make them attractive for applications in materials science. This compound and its derivatives are being explored as components in advanced materials, including organic electronic devices. bldpharm.com
As mentioned, its use in the synthesis of TADF emitters for OLEDs highlights its potential in this field. ossila.com The incorporation of the fluorinated nicotinonitrile scaffold can influence the optoelectronic properties of the final material. The development of new organic materials for applications such as OLEDs is an active area of research. ossila.com
Development of Novel Reagents and Methodologies Based on Fluorinated Nicotinonitriles
The broader class of fluorinated nicotinonitriles has seen some application in the development of new chemical entities, particularly within medicinal chemistry. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. However, specific examples detailing the use of this compound as a starting material for novel reagents are not documented.
The development of new synthetic methodologies often relies on the unique reactivity of a core scaffold. For instance, a novel reagent derived from this compound could potentially act as a specialized building block in multi-component reactions or as a catalyst in specific transformations. The electron-withdrawing nature of the fluorine and nitrile groups could activate the pyridine ring for certain types of reactions, a property that could be harnessed in methodology development.
Currently, the scientific community has not published research that leverages these potential attributes of this compound for the creation of new reagents or synthetic methods. The information available is largely limited to its commercial availability as a chemical intermediate.
Computational and Theoretical Investigations on 4 Fluoro 2 Methoxynicotinonitrile and Its Analogs
Molecular Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using methods like Density Functional Theory (DFT), which has been successfully applied to various nicotinonitrile derivatives. For instance, the optimized structure of related nicotinonitrile compounds has been determined using DFT with the B3LYP functional and a 6-31G(d,p) basis set, showing good correlation with experimental X-ray crystallography data. nih.gov
Electronic Structure Calculations and Frontier Molecular Orbital (FMO) Theory
The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in this regard. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov
For nicotinonitrile derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. In a study of 2-methoxy-4,6-diphenylnicotinonitrile, the HOMO was found to be distributed over the entire molecule, while the LUMO was more localized, indicating specific regions of reactivity. For 4-Fluoro-2-methoxynicotinonitrile, the electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating effect of the methoxy (B1213986) group, will significantly influence the energies and distributions of the frontier orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. nih.govresearchgate.netresearchgate.net This information is vital for predicting how the molecule will interact with other reagents.
Table 1: Frontier Molecular Orbital Properties of a Related Nicotinonitrile Derivative
| Parameter | Value |
| HOMO Energy | -6.354 eV |
| LUMO Energy | -2.712 eV |
| HOMO-LUMO Gap | 3.642 eV |
Data is for a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, calculated using the DFT/B3LYP/6-311G(d,p) method. nih.gov A smaller energy gap generally implies higher chemical reactivity.
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption and Fluorescence Emission)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption and fluorescence emission spectra. nih.govnih.gov These predictions can aid in the interpretation of experimental spectra and in the design of molecules with specific photophysical properties. researchgate.netresearchgate.net
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations involve determining the energies of electronic transitions from the ground state to various excited states. The nature of the substituents on the pyridine (B92270) ring will have a significant impact on these transitions. For example, the interplay between the electron-donating methoxy group and the electron-withdrawing fluoro and cyano groups can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to the solvent environment.
Similarly, the fluorescence emission spectrum can be predicted by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. Computational prediction of these properties is valuable for applications where specific light-absorbing or emitting characteristics are desired.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. arxiv.orgnih.govnih.govfrontiersin.org In QSPR studies, molecular descriptors, which are numerical representations of a molecule's structure, are correlated with an experimental property using statistical methods like multiple linear regression. nih.gov
For a series of analogs of this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or a specific biological activity. The molecular descriptors used in such a model could include constitutional, topological, geometrical, and electronic parameters. For instance, a 2D-QSAR model was successfully used to support the observed biological properties of a series of nicotinonitrile derivatives with bronchodilation activity. nih.gov The development of a robust QSPR model for nicotinonitrile analogs would enable the rapid prediction of properties for newly designed compounds without the need for their synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net
In Silico Screening and Design of New Derivatives
In silico screening and design involve the use of computational methods to identify and create new molecules with desired properties. researchgate.netnih.govresearchgate.net This approach is widely used in drug discovery and materials science to explore vast chemical spaces and prioritize candidates for synthesis.
Starting with the core structure of this compound, new derivatives can be designed by systematically modifying the substituents on the pyridine ring. For example, the fluorine atom could be replaced with other halogens, or the methoxy group could be substituted with other alkyl or aryl ethers. The properties of these virtual compounds can then be evaluated using the computational methods described in the previous sections.
Molecular docking, a key in silico technique, can be used to predict the binding affinity and mode of interaction of these derivatives with a specific biological target, such as an enzyme or receptor. This is particularly relevant for the design of new therapeutic agents. For example, in silico studies on other heterocyclic compounds have been used to design novel derivatives with potent antinociceptive or anticancer activities. researchgate.netnih.gov By combining various computational tools, researchers can rationally design new this compound analogs with enhanced properties for specific applications.
Future Research Trajectories and Emerging Applications of Fluorinated Nicotinonitriles
Exploration of Sustainable and Green Synthetic Methodologies
The synthesis of fluorinated organic compounds has traditionally relied on methods that are often not environmentally friendly. dovepress.com The development of sustainable and green synthetic methodologies for producing fluorinated nicotinonitriles is a critical area of future research. Current industrial processes for fluorination can involve hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), generating significant amounts of byproducts. dovepress.com
Future efforts will likely focus on several key areas to improve the green credentials of fluorinated nicotinonitrile synthesis:
Atom Economy: Developing reactions with high atom economy, where a high proportion of the starting materials is incorporated into the final product, is a primary goal of green chemistry. dovepress.com
Catalytic Methods: The use of catalytic amounts of less toxic and more efficient fluorinating agents is a promising avenue. This includes the exploration of novel catalysts that can operate under milder reaction conditions.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis process.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for fluorination reactions, which can be highly exothermic and challenging to control in batch processes.
Biocatalysis: The use of enzymes to catalyze fluorination reactions is an emerging field with the potential for high selectivity and sustainability. Chemoenzymatic synthesis approaches are being explored for the production of fluorinated polyketides. nih.gov
A recent development in green fluorine chemistry is the conversion of thiols and disulfides into sulfonyl fluorides using a safe and low-cost process, which highlights the ongoing efforts to find environmentally benign synthesis routes. eurekalert.org While not directly applicable to nicotinonitriles, this illustrates the trend towards safer and more sustainable fluorination techniques that could be adapted in the future.
Advanced Mechanistic Studies Under Non-Standard Conditions
Understanding the reaction mechanisms of fluorinated nicotinonitriles is fundamental to controlling their synthesis and predicting their behavior in various applications. Advanced mechanistic studies, particularly under non-standard conditions, can provide deeper insights.
Future research in this area may involve:
In-situ Spectroscopic Techniques: The use of techniques such as in-situ NMR and IR spectroscopy can allow for real-time monitoring of reactions, providing valuable data on reaction intermediates and transition states.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms at the molecular level. researchgate.netnih.gov These studies can help in understanding the role of the fluorine atom in directing reactivity and influencing reaction pathways.
Extreme Conditions: Investigating reactions under high pressure, high temperature, or in the presence of microwave or ultrasonic irradiation can reveal novel reaction pathways and lead to the discovery of new synthetic methods.
Photochemical Reactions: The use of light to initiate and control chemical reactions is a growing area of interest. Photochemical cyclization has been used as a key step in the synthesis of a fluorinated analogue of 2,4-methanoproline. nih.gov
Mechanistic and structural studies have been carried out on other fluorinated compounds, such as the inhibition of human monoamine oxidase B by mofegiline, to understand the molecular basis of their activity. nih.gov Similar detailed investigations into the reactions of 4-Fluoro-2-methoxynicotinonitrile would be invaluable.
Rational Design of Materials with Tunable Optoelectronic Properties
Fluorinated nicotinonitriles are attractive building blocks for the rational design of materials with tunable optoelectronic properties. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group can significantly influence the electronic structure of organic molecules.
A key application area is in the development of materials for Organic Light-Emitting Diodes (OLEDs). For instance, a related compound, 4-fluoro-2-methylbenzonitrile (B118529), has been used to synthesize an emitter with thermally activated delayed fluorescence (TADF) characteristics. ossila.com The resulting OLED device demonstrated high efficiency. ossila.com The presence of the methyl group in this case was also found to enhance the thermal stability of the emitter. ossila.com
Future research will likely focus on:
Systematic Structure-Property Relationship Studies: By systematically modifying the structure of fluorinated nicotinonitriles, for example, by changing the position of the fluorine atom or introducing other functional groups, it is possible to fine-tune the optoelectronic properties.
Development of Novel TADF Emitters: The design and synthesis of new TADF emitters based on fluorinated nicotinonitrile cores is a promising area for creating highly efficient and stable OLEDs.
Organic Photovoltaics (OPVs): The electronic properties of fluorinated nicotinonitriles make them potential candidates for use as electron-acceptor materials in organic solar cells.
Organic Field-Effect Transistors (OFETs): These compounds could also be explored as components of organic semiconductors in OFETs for applications in flexible electronics.
The synthesis of fluorinated and unsubstituted metal phthalocyanines for use in gas sensing devices demonstrates the versatility of fluorinated compounds in electronics. emerging-researchers.org
Integration into Supramolecular Assemblies and Nanomaterials
The ability of fluorinated nicotinonitriles to participate in non-covalent interactions makes them interesting candidates for integration into supramolecular assemblies and nanomaterials. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the aromatic ring can engage in π-π stacking.
Potential future research directions include:
Liquid Crystals: The rigid, polar structure of fluorinated nicotinonitriles suggests their potential use in the design of novel liquid crystalline materials.
Metal-Organic Frameworks (MOFs): The nitrile group can act as a ligand to coordinate with metal ions, enabling the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers (SAMs): Fluorinated compounds are known to form well-ordered SAMs on various surfaces, which can be used to modify surface properties such as wettability and adhesion.
Nanoparticle Functionalization: Fluorinated ligands have been used to functionalize gold nanoparticles for applications in medical imaging, such as ¹⁹F-MRI. nih.gov Similarly, fluorinated nicotinonitriles could be used to create functionalized nanoparticles with unique properties. For example, fluorinated gold nanoparticles have been developed for multimodal bioimaging. acs.orgnih.gov
The study of fluorinated metal phthalocyanine (B1677752) nanowires for gas sensing applications further highlights the potential for creating structured nanomaterials with enhanced properties. emerging-researchers.org
Computational and Data-Driven Discovery of Novel Derivatives and Applications
Computational chemistry and data-driven approaches are becoming increasingly important in the discovery and design of new molecules and materials. These methods can accelerate the research process by predicting the properties of yet-to-be-synthesized compounds and identifying promising candidates for specific applications.
For fluorinated nicotinonitriles, future research in this area could involve:
High-Throughput Virtual Screening: Using computational methods to screen large virtual libraries of fluorinated nicotinonitrile derivatives to identify candidates with desired electronic, optical, or biological properties.
Quantum Chemical Calculations: Employing DFT and other quantum chemistry methods to gain a deeper understanding of the structure, bonding, and reactivity of these compounds. A study on 2-methoxy-4,6-diphenylnicotinonitrile utilized DFT to investigate its molecular structure and electronic properties. mdpi.com
Machine Learning and Artificial Intelligence: Developing machine learning models that can predict the properties of fluorinated nicotinonitriles based on their molecular structure. This can help to guide the synthesis of new compounds with optimized properties.
Drug Discovery: Computational techniques such as molecular docking and molecular dynamics simulations can be used to explore the potential of fluorinated nicotinonitrile derivatives as inhibitors of biological targets. nih.gov
The use of computational investigation to identify natural compounds as potential inhibitors for the SARS-CoV-2 virus main protease demonstrates the power of these methods in drug discovery. nih.gov Similar approaches could be applied to explore the therapeutic potential of novel fluorinated nicotinonitrile derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
